Orbofiban was synthesized at G. D. Searle in Skokie, Illinois, and has been studied extensively in clinical trials, including the OPUS (Orbofiban in Patients with Unstable Angina) trial, which evaluated its efficacy and safety in patients with unstable coronary syndromes . It falls under the category of antithrombotic agents and is specifically designed to inhibit platelet function.
Orbofiban's molecular structure can be described by its chemical formula, which is CHNO. The compound features a complex arrangement that includes:
The three-dimensional conformation of orbofiban allows it to fit into the binding site of the glycoprotein IIb/IIIa receptor effectively, which is critical for its mechanism of action .
Orbofiban participates in several significant chemical reactions:
The mechanism of action of orbofiban revolves around its ability to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor:
Orbofiban exhibits several notable physical and chemical properties:
Orbofiban's primary application lies in cardiovascular medicine:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3